Julichrome Q3.5

Bioherbicide Weed Control Natural Product

Julichrome Q3.5 (CAS 31498-89-2, C36H30O13, MW 670.62) is a monomeric julichrome, a class of nonaketide-derived aromatic polyketides within the anthraquinone family. Initially characterized from terrestrial Streptomyces species, it has more recently been isolated from the marine gastropod mollusk-associated Streptomyces sampsonii SCSIO 054, marking the first report of julichromes from a marine source.

Molecular Formula C36H30O13
Molecular Weight 670.6 g/mol
Cat. No. B12383327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJulichrome Q3.5
Molecular FormulaC36H30O13
Molecular Weight670.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C1=C(C)O)C(=O)C3=C(C2=O)C(=O)C(=C4C=CC5=C(C67C(C(CC(=O)C6(O7)C(C5=C4O)O)(C)O)C(C)OC(=O)C)O)C=C3
InChIInChI=1S/C36H30O13/c1-12-10-20(39)25-26(22(12)13(2)37)29(43)18-8-6-16(27(41)23(18)30(25)44)17-7-9-19-24(28(17)42)33(46)35-21(40)11-34(5,47)31(14(3)48-15(4)38)36(35,49-35)32(19)45/h6-10,14,31,33,37,42,45-47H,11H2,1-5H3/b17-16+,22-13-/t14-,31+,33+,34+,35-,36+/m1/s1
InChIKeyPOIFLRGEAFVQDF-KQYIFCGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Julichrome Q3.5 for Bioherbicide Research: A Structurally Validated Monomeric Anthraquinone


Julichrome Q3.5 (CAS 31498-89-2, C36H30O13, MW 670.62) is a monomeric julichrome, a class of nonaketide-derived aromatic polyketides within the anthraquinone family [1]. Initially characterized from terrestrial Streptomyces species, it has more recently been isolated from the marine gastropod mollusk-associated Streptomyces sampsonii SCSIO 054, marking the first report of julichromes from a marine source [2]. Crucially, its stereochemical configuration, previously misassigned, has been rigorously revised using 1D/2D NMR and X-ray crystallography, providing a validated structural reference essential for downstream research applications [2].

Why Julichrome Q3.5 Cannot Be Interchanged with Other Julichromes for Specialized Research


The julichrome family exhibits profound functional divergence despite structural similarities. Generic substitution fails because stereochemical differences at a single carbon center (C9) fundamentally alter the molecule's identity, a fact underscored by the formal stereochemical revision of Julichrome Q3.5 and its epimer Q3.3 [1]. Moreover, bioactivity is not uniformly distributed across the class; Julichrome Q3.5 demonstrates a unique herbicidal profile—completely inhibiting Portulaca oleracea L. at a concentration where other co-isolated julichromes (Q12, Q13, Q3.3) do not [2]—while being notably inactive as an antibacterial agent, unlike its potent analog Julichrome Q12 [1]. Therefore, a researcher's selection must be guided by compound-specific, not class-level, evidence.

Quantitative Differentiation Guide for Julichrome Q3.5 Procurement


Herbicidal Selectivity: Julichrome Q3.5 Achieves Complete Growth Inhibition of Portulaca oleracea Where Co-Isolated Julichromes Do Not

In a comparative herbicidal assay of four julichromes (Q12, Q13, Q3.3, Q3.5) co-isolated from Streptomyces sp. NEAU-HV44, all four compounds inhibited shoot and root growth of tested weeds at a concentration of 0.2 mg/mL. However, only Julichrome Q3.5 (Compound 4) achieved complete inhibition of Portulaca oleracea L. growth at this concentration, a level of activity not observed for Julichrome Q3.3, Q12, or Q13 [1]. This differential potency against a specific weed species provides a quantitative basis for selecting Q3.5 over its closest analogs in herbicidal discovery programs.

Bioherbicide Weed Control Natural Product

Stereochemical Identity: X-ray Crystallography-Validated Structure of Julichrome Q3.5 Differentiates It from Previously Misassigned Epimer Q3.3

The structural identity of Julichrome Q3.5 is uniquely validated. The configuration at C(9) was previously misassigned in the literature for both Julichrome Q3.5 and its epimer Q3.3. Dong et al. (2020) used extensive 1D/2D NMR and X-ray crystallography to rigorously revise the stereochemistry of both compounds. This represents a fundamental differentiation; the original structural assignment is incorrect [1]. Procuring the compound from a source that does not acknowledge this revision means obtaining a material of unverified stereochemical integrity. Q3.5 and Q3.3, while sharing the molecular formula C36H30O13, are now definitively established as C(9) epimers with distinct 3D structures.

Stereochemistry Structural Revision NMR Crystallography

Functional Dichotomy: Julichrome Q3.5 Lacks Antibacterial Activity Shown by Co-Isolated Julichrome Q12

In the marine-derived panel from S. sampsonii SCSIO 054, Julichrome Q3.5 demonstrated a critical functional absence: it exhibited no notable antibacterial activity against the tested panel. In stark contrast, the co-isolated Julichrome Q12 (2) displayed potent antibacterial activity with MIC values of 2.0 μg/mL against Micrococcus luteus and 8.0 μg/mL against Bacillus subtilis [1]. This functional dichotomy between Q3.5 and Q12 highlights that Q3.5's value proposition is not as a broad-spectrum antibacterial. This inactivity is a critical piece of selection criteria, preventing misapplication in antibacterial screening programs.

Antibacterial Selectivity Functional Divergence SAR

Cytotoxicity Profile: Julichrome Q3.5 Exhibits Non-Selective Moderate Cytotoxicity, Distinct from the Selective Cytotoxicity of Julichrome Q6.6

In a panel of human cancer cell lines (HepG-2, SMMC-7721, MCF-7, MDA-MB-231), Julichrome Q3.5 (Compound 5) exhibited moderate, non-selective cytotoxicity. This contrasts sharply with the activity of its co-isolated analog, Julichrome Q6.6 (Compound 4), which displayed selective cytotoxicity specifically against SMMC-7721, MCF-7, and MDA-MB-231 cell lines. The positive control, gliotoxin (3), was the most potent, with IC50 values of 0.11–1.45 μM [1]. This differential selectivity profile defines Q3.5's utility as a control compound for non-selective cytotoxicity rather than a targeted lead.

Cytotoxicity Cancer Cell Lines Selectivity

Source Diversity: Marine-Derived Julichrome Q3.5 Expands the Chemical Space of Bioherbicides Beyond Terrestrial Analogs

Julichrome Q3.5 has been re-isolated from the marine gastropod mollusk-associated Streptomyces sampsonii SCSIO 054, representing the first report of any julichrome from a marine source [1]. This is in addition to its previous isolation from terrestrial Streptomyces sp. GW6225 [2]. A procurement decision guided by the marine origin may be relevant for studies investigating the chemical ecology of mollusk-Streptomyces symbioses or for accessing a potentially distinct biosynthetic context compared to solely terrestrial-derived material.

Marine Natural Product Chemical Ecology Sourcing

Recommended Application Scenarios for Julichrome Q3.5 Based on Verified Evidence


Lead Compound for Portulaca oleracea-Specific Bioherbicide Development

Based on direct comparative herbicidal data, Julichrome Q3.5 is the preferred lead candidate for developing a bioherbicide targeting Portulaca oleracea L. (common purslane), a significant agricultural weed. It achieves complete growth inhibition at 0.2 mg/mL, a qualitative endpoint not reached by its co-isolated analogs Q3.3, Q12, or Q13 at the same concentration [1]. A procurement strategy for a bioherbicide discovery program should prioritize Q3.5 over other julichromes for structure-activity optimization against this specific weed target.

Validated Stereochemical Reference Standard for Julichrome Analytical Method Development

The stereochemical revision of Julichrome Q3.5 by X-ray crystallography and advanced NMR techniques provides the definitive structural benchmark for this compound class [1]. Researchers developing HPLC, LC-MS, or NMR-based analytical methods for julichrome identification in complex extracts should procure Q3.5 as a primary reference standard. Its validated configuration ensures accurate peak assignment and quantification, a necessity that unvalidated or misassigned standards cannot meet.

Negative Control for Antibacterial Selectivity Profiling of Julichrome Analogs

Julichrome Q3.5's established lack of antibacterial activity, contrasted with Julichrome Q12's potent anti-Gram-positive activity (MIC 2.0–8.0 μg/mL), positions Q3.5 as an ideal negative control compound in antibacterial screening cascades [1]. Procuring Q3.5 alongside Q12 enables researchers to establish a selectivity window and confirm that observed antibacterial activity in new analogs is not a general class effect but is specific to structural modifications.

Comparator Compound for Cancer Cell Selectivity Studies with Julichrome Q6.6

For oncology-focused natural product research, Q3.5's non-selective moderate cytotoxicity provides a critical comparator for Julichrome Q6.6, which demonstrates selective activity against SMMC-7721, MCF-7, and MDA-MB-231 cell lines [1]. Co-procurement of these two compounds enables well-controlled experiments to dissect the structural determinants of cancer cell selectivity within the julichrome pharmacophore.

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